![molecular formula C13H19NO8 B1198179 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 40915-50-2](/img/structure/B1198179.png)
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is structurally related to isoproterenol bitartrate and is known for its interactions with various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The initial step typically involves the formation of the benzenediol core, which is then subjected to various chemical reactions to introduce the hydroxy and amino groups. The final step involves the formation of the dihydroxybutanedioate salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert this compound into its corresponding hydroquinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its interactions with enzymes and receptors, particularly in the context of neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a bronchodilator and its impact on cardiovascular health.
Mechanism of Action
The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets, such as adrenergic receptors. It acts as an agonist, binding to these receptors and triggering a cascade of intracellular events that lead to physiological responses. The pathways involved include the activation of adenylate cyclase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid is structurally similar to compounds like isoproterenol, epinephrine, and norepinephrine. These compounds share a common core structure but differ in their functional groups and biological activities .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Unlike its analogs, this compound has a distinct profile of receptor binding and activation, making it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
40915-50-2 |
|---|---|
Molecular Formula |
C13H19NO8 |
Molecular Weight |
317.29 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6-4-7(9(12)5-10)2-3-8(6)11;5-1(3(7)8)2(6)4(9)10/h2-4,9,11-12H,5,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 |
InChI Key |
CRGJBQNAGIDXLG-NDAAPVSOSA-N |
SMILES |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](CN)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CN)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
40915-50-2 |
Synonyms |
isolevin isoproterenol bitartrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



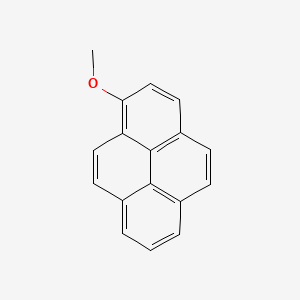



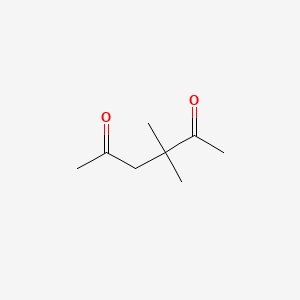
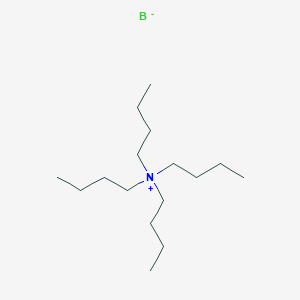
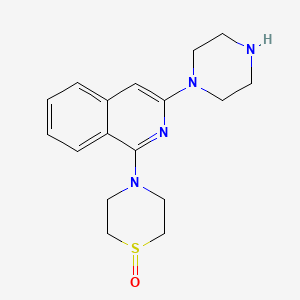

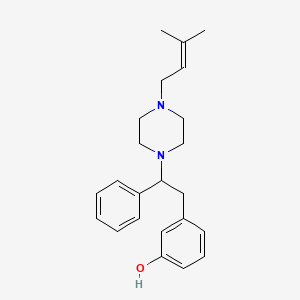
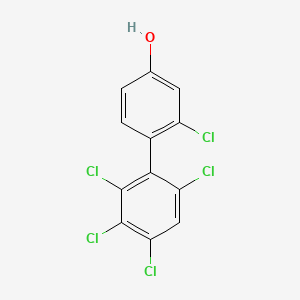

![1-(4-Cyclohexylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B1198118.png)

